REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[C:12]2[CH:11]=[CH:10][S:9][C:8]=2[CH:7]=[CH:6][CH:5]=1.C([O-])(=O)C.[Na+]>ClCCl>[Br:1][C:11]1[C:12]2[C:4]([F:3])=[CH:5][CH:6]=[CH:7][C:8]=2[S:9][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (50 ml)
|
Type
|
ADDITION
|
Details
|
water (200 ml) and zinc dust (34.3 g) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The Celite was washed with ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
the combined organic solutions were washed with saturated aqueous sodium chloride solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(SC1)C=CC=C2F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |